![molecular formula C12H19N3 B13871611 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine](/img/structure/B13871611.png)
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine
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Overview
Description
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminoethyl group attached to a dihydroindole ring, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine typically involves the reaction of indole derivatives with dimethylaminoethyl halides under controlled conditions. One common method includes the use of sodium dimethylaminoethanol and SO3 or chlorosulfonic acid . Another approach involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can interact with various biological molecules, leading to changes in cellular processes. For instance, it may disrupt bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Poly[2-(dimethylamino)ethyl methacrylate]: A polymer with similar dimethylamino groups, used in drug delivery and antimicrobial applications.
2-(Dimethylamino)ethyl methacrylate: A monomer used in the synthesis of various polymers.
Uniqueness: 1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is unique due to its specific indole structure combined with the dimethylaminoethyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Biological Activity
1-[2-(Dimethylamino)ethyl]-2,3-dihydroindol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.
The compound features a dimethylamino group, which is known to enhance biological activity through interactions with various biological targets. Its structure allows for modulation of pharmacokinetic properties, making it suitable for drug development.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that certain analogs showed varying degrees of cytotoxicity against different cancer cell lines. The potency was notably influenced by the substitution pattern on the indole structure. For instance, compounds with specific amino substitutions displayed enhanced efficacy against P388 leukemia cells in murine models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it exhibits inhibitory effects against a range of bacterial strains, highlighting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are required to elucidate the exact pathways involved .
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. Preliminary findings suggest anxiolytic and antidepressant-like activities in animal models. These effects may be attributed to the compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study 1: Antitumor Efficacy
A recent study focused on synthesizing various derivatives of this compound and testing their antitumor efficacy in vitro and in vivo. The results indicated that specific modifications led to compounds with significantly higher cytotoxicity against tumor cells compared to the parent compound. Notably, one derivative exhibited a 70% reduction in tumor size in treated mice compared to controls .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial activity of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a new class of antimicrobial agents .
Research Findings Summary
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)7-8-15-6-5-10-9-11(13)3-4-12(10)15/h3-4,9H,5-8,13H2,1-2H3 |
InChI Key |
CMUJYCZVTCSEPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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